molecular formula C9H17NO3 B069998 (S)-1-Boc-2-azetidinemethanol CAS No. 161511-85-9

(S)-1-Boc-2-azetidinemethanol

Cat. No.: B069998
CAS No.: 161511-85-9
M. Wt: 187.24 g/mol
InChI Key: XIRUXUKRGUFEKC-ZETCQYMHSA-N
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Description

(S)-1-Boc-2-azetidinemethanol is a chiral compound that belongs to the class of azetidines. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom of the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-azetidinemethanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Boc Protecting Group: The Boc group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Reduction to Form the Alcohol: The final step involves the reduction of the intermediate to form this compound. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-2-azetidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving acids or bases to facilitate the removal or replacement of the Boc group.

Major Products Formed:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Compounds with different protecting groups or functional groups.

Scientific Research Applications

(S)-1-Boc-2-azetidinemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of novel therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-azetidinemethanol involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    ®-1-Boc-2-azetidinemethanol: The enantiomer of (S)-1-Boc-2-azetidinemethanol with similar structural features but different stereochemistry.

    1-Boc-3-azetidinemethanol: A structural isomer with the hydroxyl group at a different position on the azetidine ring.

    1-Boc-2-azetidinone: A related compound with a carbonyl group instead of a hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a hydroxyl group. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile building block in medicinal chemistry.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRUXUKRGUFEKC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441019
Record name (S)-1-Boc-2-azetidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161511-85-9
Record name (S)-1-Boc-2-azetidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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